molecular formula C9H8Cl2O2 B13955464 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- CAS No. 54824-08-7

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-

Cat. No.: B13955464
CAS No.: 54824-08-7
M. Wt: 219.06 g/mol
InChI Key: TUJXSTYBXGKZOG-UHFFFAOYSA-N
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Description

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C₉H₈Cl₂O₂ It is a derivative of propanone, featuring two chlorine atoms and a hydroxyl group attached to the second carbon atom, and a phenyl group attached to the first carbon atom

Preparation Methods

The synthesis of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- typically involves the reaction of 2,2-dichloroacetophenone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,2-dichloro-1-phenyl-1,3-propanedione.

    Reduction: The compound can be reduced to form 2,2-dichloro-3-hydroxy-1-phenylpropan-1-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity.

Comparison with Similar Compounds

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- can be compared with similar compounds such as:

    2,2-Dichloro-1-phenyl-1-propanone: Lacks the hydroxyl group, resulting in different reactivity and applications.

    3-Hydroxy-1-phenyl-1-propanone: Lacks the chlorine atoms, leading to different chemical properties and uses.

    2,2-Dichloro-3-hydroxy-1-phenylpropan-1-ol: A reduced form of the compound with distinct chemical behavior.

Properties

CAS No.

54824-08-7

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,2-dichloro-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H8Cl2O2/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

TUJXSTYBXGKZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CO)(Cl)Cl

Origin of Product

United States

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